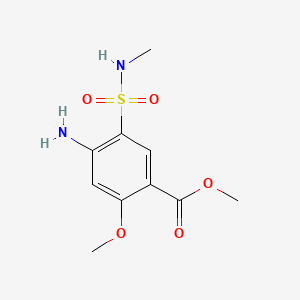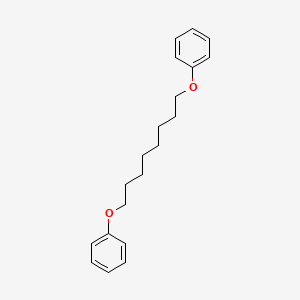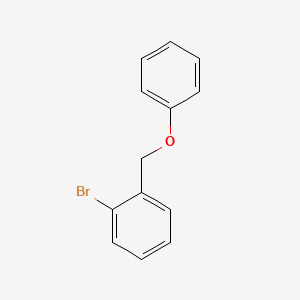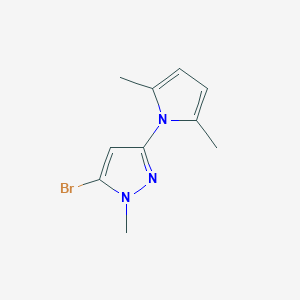
4-(2-羟乙基)环己酮
描述
4-(2-Hydroxyethyl)cyclohexanone is a cyclic ketone compound with a molecular formula of C7H12O2. It is an organic compound used in a variety of scientific applications, including synthesis, research, and laboratory experiments.
科学研究应用
Pharmaceutical Synthesis: Cariprazine Production
4-(2-Hydroxyethyl)cyclohexanone: is utilized in the synthesis of Cariprazine , an atypical antipsychotic medication . The process involves a condensation reaction with 1-(2,3-dichlorophenyl)piperazine, followed by a series of reactions leading to the final drug compound. This showcases the compound’s role in creating treatments for mental health conditions.
Material Science: Polymer Precursor
In material science, 4-(2-Hydroxyethyl)cyclohexanone serves as a precursor for various polymers and resins due to its reactive ketone group, which can undergo polymerization . This application is crucial for developing new materials with specific mechanical and chemical properties.
Life Sciences: Biological Probe Synthesis
The compound is used in life sciences as a building block for synthesizing biological probes . These probes can help in understanding biological processes at the molecular level, contributing to advancements in biochemistry and molecular biology.
Chemical Synthesis: Intermediate for Complex Molecules
In chemical synthesis, 4-(2-Hydroxyethyl)cyclohexanone acts as an intermediate for the construction of more complex molecules . Its versatility in reactions makes it a valuable asset for synthetic chemists working on creating new compounds.
Chromatography: Analyte in Method Development
The compound is used in developing chromatographic methods, serving as an analyte to test the efficacy of chromatographic separations . This is essential for analytical chemistry, where precise separation and identification of compounds are required.
Analytical Research: Reference Standard
4-(2-Hydroxyethyl)cyclohexanone: is employed as a reference standard in analytical research to ensure the accuracy and calibration of analytical instruments . This ensures that experimental results are reliable and reproducible.
属性
IUPAC Name |
4-(2-hydroxyethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-6-5-7-1-3-8(10)4-2-7/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEXHABGXALHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577027 | |
| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)cyclohexanone | |
CAS RN |
32863-01-7 | |
| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

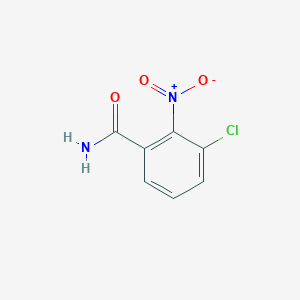
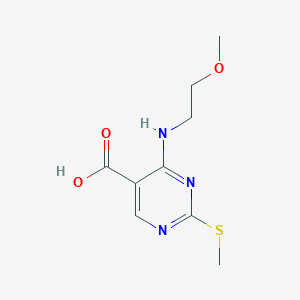
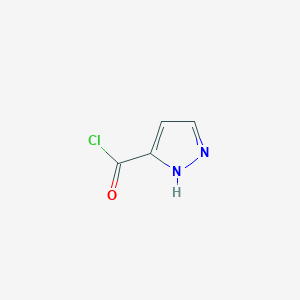

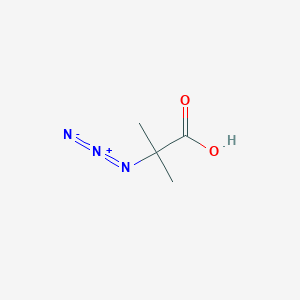
![4H-indeno[1,2-b]thiophen-4-one](/img/structure/B1611261.png)


